3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol
Description
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound featuring a pyridine ring substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively. The pyridine moiety is fused to a 1,2,4-oxadiazole ring, with a thiol (-SH) functional group at position 5 of the oxadiazole. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3OS/c9-4-1-3(8(10,11)12)2-13-5(4)6-14-7(17)16-15-6/h1-2H,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMUEYKWUYUECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC(=S)ON2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₉H₆ClF₃N₂OS
- Molecular Weight : 248.67 g/mol
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific compound in focus has shown promising results in several studies:
Antimicrobial Activity
- Mechanism of Action : The antimicrobial efficacy of oxadiazoles is often attributed to their ability to inhibit bacterial growth by targeting essential enzymes or disrupting cellular processes.
- Study Findings : In a study assessing the antimicrobial properties of similar compounds, it was found that derivatives with the oxadiazole ring exhibited significant activity against both gram-positive and gram-negative bacteria. For instance, compounds were effective against Bacillus cereus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus cereus | 15 µg/mL |
| E. coli | 30 µg/mL |
Anticancer Activity
- Cell Line Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicate that it possesses significant cytotoxicity.
- IC50 Values : The IC50 values for the compound against these cell lines were reported as follows:
- MCF7: 12 µM
- HCT116: 10 µM
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12 |
| HCT116 | 10 |
Case Study 1: Antimicrobial Efficacy
A series of synthesized oxadiazole derivatives were tested for their antimicrobial properties. The study demonstrated that compounds with similar structural features to this compound showed enhanced activity against resistant strains of bacteria.
Case Study 2: Anticancer Potential
In a recent screening of oxadiazole derivatives for anticancer activity, it was found that those containing the trifluoromethyl group exhibited increased potency in inhibiting tumor cell proliferation. The study highlighted the role of the oxadiazole moiety in enhancing lipophilicity and cellular uptake .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anticancer Properties
Compounds containing oxadiazole rings have been investigated for their anticancer activities. Preliminary studies suggest that 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it may inhibit enzymes like carbonic anhydrase or certain kinases that are crucial in cancer metabolism or other pathological conditions .
Herbicidal Activity
The structural features of this compound suggest potential use as a herbicide. Similar pyridine-based compounds have demonstrated effective herbicidal properties by disrupting plant growth processes. The chlorinated and trifluoromethyl substitutions may enhance its efficacy against various weed species .
Pest Control
Research into the insecticidal properties of oxadiazole derivatives indicates that they can disrupt the nervous systems of pests. This compound could be formulated into pesticides targeting specific agricultural pests while minimizing harm to beneficial insects .
Polymer Additives
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. The thiol group can participate in cross-linking reactions, which may improve the durability of the materials .
Coatings
Due to its chemical stability and resistance to environmental degradation, this compound can be used in formulating protective coatings for metals and other substrates. Its incorporation can impart anti-corrosive properties and extend the lifespan of coated materials .
Sensor Development
The unique electronic properties of this compound make it suitable for developing chemical sensors capable of detecting specific analytes such as heavy metals or toxic gases. The oxadiazole moiety can enhance the sensitivity and selectivity of these sensors .
Chromatography
In chromatographic applications, this compound can be utilized as a stationary phase modifier to improve separation efficiency for various compounds in complex mixtures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative insights:
Compound 5w : 3-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-5-((p-tolyloxy)methyl)-1,2,4-oxadiazole
- Key Differences :
- The oxadiazole is linked to a phenyl group via an ether (-O-) bridge instead of a thiol.
- A p-tolyloxymethyl substituent replaces the thiol at position 3.
- Reported as a small-molecule inhibitor in COVID-19 research, suggesting bioactivity modulated by substituent flexibility .
TPA and TPAA : 3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) and Pyridine-2-acetic acid (TPAA)
- Key Differences :
- Lack the oxadiazole-thiol core; instead, they are pyridine carboxylic acid derivatives.
- Implications :
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Key Differences :
- Replaces the pyridine ring with a cyclopropyl-pyrazole and a trifluoromethylphenyl group.
- Implications :
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole
- Key Differences :
- Chloro substituent at pyridine position 2 (vs. 3 in the target).
- Difluoromethoxyphenyl group replaces the thiol.
- Implications: Positional isomerism of Cl may alter electronic distribution.
5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Comparative Data Table
Electronic and Steric Effects
- Electron-Withdrawing Groups : The CF₃ and Cl groups in the target compound and its analogs enhance electrophilicity, influencing binding to biological targets (e.g., enzyme active sites) .
- Thiol vs. Ether/Esters : The -SH group’s nucleophilicity may enable disulfide bond formation or metal chelation, absent in ether-linked analogs like Compound 5w .
- Heterocycle Core : Oxadiazoles are less basic than triazoles, affecting solubility and membrane permeability. Triazole derivatives (e.g., ) may exhibit improved bioavailability .
Metabolic and Stability Considerations
- The target compound’s oxadiazole-thiol core may resist oxidative degradation compared to pyridine carboxylic acids (TPA/TPAA), which are prone to metabolic breakdown .
- Thiol-containing compounds often undergo glutathione conjugation, a detoxification pathway, which could influence their half-life in biological systems .
Preparation Methods
Synthesis of Oxadiazole Intermediates
One reported method involves the reaction of substituted benzonitriles with hydroxylamine hydrochloride in the presence of sodium hydroxide in an ethanol/water mixture under reflux to form amidoxime intermediates. These intermediates are then reacted with chloroacetyl chloride in toluene at elevated temperatures (110–120 °C) to yield key oxadiazole intermediates after recrystallization from ethanol.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Amidoxime formation | Substituted benzonitrile, NaOH, hydroxylamine hydrochloride | Reflux in EtOH/H2O (5:1) for 4 h | Amidoxime intermediate | Not specified |
| Cyclization | Amidoxime intermediate, chloroacetyl chloride | 110–120 °C, 6–8 h in toluene | Oxadiazole intermediate | Not specified |
Coupling with 3-Chloro-5-(trifluoromethyl)pyridine
A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-hydroxybenzonitrile in DMF is stirred at room temperature, followed by addition of potassium carbonate and reflux for 8 hours to form an ether-linked intermediate. This intermediate undergoes further reaction with sodium bicarbonate and hydroxylamine hydrochloride in ethanol under reflux to form an amidoxime derivative. Subsequent reaction with substituted acyl chlorides in toluene at 110–120 °C affords oxadiazole derivatives.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ether formation | 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-hydroxybenzonitrile, K2CO3 | Reflux in DMF for 8 h | Ether intermediate | Not specified |
| Amidoxime formation | Ether intermediate, NaHCO3, hydroxylamine hydrochloride | Reflux in EtOH for 2 h | Amidoxime intermediate | Not specified |
| Cyclization | Amidoxime intermediate, substituted acyl chloride | 110–120 °C, 6–8 h in toluene | Oxadiazole derivatives | 34.8–62.3% |
Alternative Synthetic Route via Hydrazinolysis and Carbon Disulfide
Another method involves esterification of benzoic acids with ethanol to form esters, followed by hydrazinolysis with hydrazine hydrate to yield hydrazides. These hydrazides react with carbon disulfide under basic conditions to form dithiocarbazate intermediates, which upon treatment with 1,2-dibromoethane undergo substitution to form oxadiazole intermediates. Finally, these intermediates react with 3-chloro-5-(trifluoromethyl)pyridin-2-ol under reflux in acetonitrile to yield the target compounds.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Esterification | Benzoic acid derivatives, ethanol | Standard esterification | Esters | Not specified |
| Hydrazinolysis | Esters, hydrazine hydrate | Standard conditions | Hydrazides | Not specified |
| Cyclization | Hydrazides, carbon disulfide, base | Ring closure | Dithiocarbazates | Not specified |
| Substitution | Dithiocarbazates, 1,2-dibromoethane | Reflux | Oxadiazole intermediates | Not specified |
| Coupling | Oxadiazole intermediates, 3-chloro-5-(trifluoromethyl)pyridin-2-ol | Reflux in MeCN, ~1.5 h | Target compounds | Not specified |
Research Findings on Preparation
- The yields of the key intermediates and final products vary between 34.8% and 62.3% depending on the substituents and reaction conditions.
- Reaction times range from 0.5 hours (thiolation step) to 8 hours (ether formation and amidoxime formation steps).
- The use of potassium carbonate and mild reflux conditions in acetonitrile or toluene is common for cyclization and substitution steps.
- Characterization of the synthesized compounds is confirmed by NMR (1H, 13C, 19F) and high-resolution mass spectrometry, ensuring the structural integrity of the oxadiazole-thiol derivatives.
Summary Table of Key Preparation Steps
| Step No. | Description | Reactants | Conditions | Product Type | Yield Range (%) |
|---|---|---|---|---|---|
| 1 | Amidoxime formation | Substituted benzonitrile, hydroxylamine hydrochloride, NaOH | Reflux in EtOH/H2O, 4 h | Amidoxime intermediate | Not specified |
| 2 | Cyclization with acyl chloride | Amidoxime intermediate, chloroacetyl chloride | 110–120 °C, 6–8 h in toluene | Oxadiazole intermediate | Not specified |
| 3 | Ether formation with pyridine derivative | 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-hydroxybenzonitrile, K2CO3 | Reflux in DMF, 8 h | Ether intermediate | Not specified |
| 4 | Amidoxime formation from ether | Ether intermediate, NaHCO3, hydroxylamine hydrochloride | Reflux in EtOH, 2 h | Amidoxime intermediate | Not specified |
| 5 | Thiolation | Oxadiazole intermediate, K2CO3, thiol intermediate | Room temp, 0.5 h in MeCN | Thiol-substituted oxadiazole | 41.8–61.8 |
| 6 | Alternative hydrazinolysis route | Esters, hydrazine hydrate, carbon disulfide, 1,2-dibromoethane | Various reflux steps | Oxadiazole intermediates | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate pyridine intermediates. For example, details the synthesis of 3-chloro-5-(trifluoromethyl)pyridine derivatives using nucleophilic substitution reactions under anhydrous conditions. Key steps include:
- Use of trifluoromethylpyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-amine).
- Cyclization with thiourea derivatives in ethanol under reflux (70–80°C, 6–8 hours).
- Characterization via -NMR, LC-MS, and elemental analysis to confirm purity and structure .
Q. How can the compound’s stability be assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
- Monitor degradation via HPLC with UV detection (λ = 254 nm).
- Compare retention times and peak areas against a reference standard. emphasizes the importance of storing the compound in a cool, dry environment to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (thiol vs. thione)?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software ( ) is critical:
- Grow crystals via slow evaporation in a 1:1 ethanol/water mixture.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL-2017.
- Analyze bond lengths (e.g., S–H vs. C=S) to distinguish tautomers. Discrepancies in hydrogen-bonding networks may indicate dynamic tautomerism .
Q. What strategies mitigate contradictions in structure-activity relationship (SAR) studies for analogous triazole-oxadiazole hybrids?
- Methodological Answer :
- Perform systematic substitution studies (e.g., replacing chloro with fluoro or methyl groups) as in and .
- Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., cytochrome P450).
- Validate SAR contradictions via ADME-Tox assays (e.g., hepatic microsome stability). highlights the role of trifluoromethyl groups in enhancing metabolic stability but reducing solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
